4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate
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Overview
Description
4-[(E)-[(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE is a complex organic compound with a unique structure that includes a phenyl acetate group, an imino group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE typically involves multiple steps. One common method includes the reaction of 2-methylphenylmethyl sulfanyl acetamide with an appropriate aldehyde under acidic conditions to form the imino intermediate. This intermediate is then reacted with phenyl acetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form the corresponding amine.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl acetate derivatives.
Scientific Research Applications
4-[(E)-[(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol
Uniqueness
4-[(E)-[(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]PHENYL ACETATE is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H20N2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H20N2O3S/c1-14-5-3-4-6-17(14)12-25-13-19(23)21-20-11-16-7-9-18(10-8-16)24-15(2)22/h3-11H,12-13H2,1-2H3,(H,21,23)/b20-11+ |
InChI Key |
RISLIMQCRUNTFW-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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